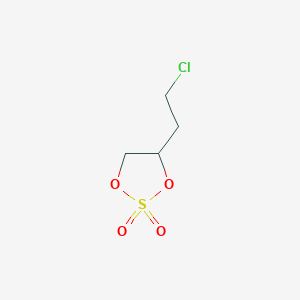

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide

Descripción general

Descripción

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C4H7ClO4S and its molecular weight is 186.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₂H₄O₄S

- Molecular Weight : 124.116 g/mol

- Melting Point : 95-97 °C

- Boiling Point : 231.1 °C

- Density : 1.6 g/cm³

- Flash Point : 93.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. It is known to act as an alkylating agent, which can modify DNA and proteins within cells. This property is significant in understanding its potential mutagenic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-(2-Chloroethyl)-1,3,2-dioxathiolane exhibit antimicrobial properties. For example:

- A study on the antimicrobial efficacy of various compounds showed that derivatives of chloroethyl dioxathiolanes could inhibit the growth of both Gram-positive and Gram-negative bacteria .

- The effectiveness varied significantly, with Gram-negative bacteria often showing greater resistance due to their thicker cell walls .

Mutagenicity

The compound's mutagenic potential has been evaluated in several studies:

- According to a report by the Japan Industrial Safety and Health Association (JISHA), compounds containing chloroethyl groups have been associated with mutagenic effects in laboratory settings .

- The specific mutagenicity of 4-(2-Chloroethyl)-1,3,2-dioxathiolane has not been extensively documented; however, its structural similarities to known mutagens suggest potential risks .

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial properties of various dioxathiolane derivatives:

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 4-(2-Chloroethyl)-1,3,2-dioxathiolane | 15 mm (Moderate) | E. coli |

| Control Antibiotic | 25 mm (High) | E. coli |

| Control Antibiotic | 20 mm (High) | S. aureus |

This data indicates that while the compound exhibits some antimicrobial activity, it is less effective than standard antibiotics .

Toxicological Profile

The toxicological aspects of 4-(2-Chloroethyl)-1,3,2-dioxathiolane have been assessed through various toxicity tests:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Medicinal Chemistry

4-(2-Chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide serves as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its potential use in developing treatments for arrhythmia and atrial fibrillation . The compound's structure allows it to be modified to create various derivatives that can exhibit specific biological activities.

Case Study: Synthesis of Antiarrhythmic Agents

In a documented synthesis process, researchers utilized this compound to produce derivatives that showed promise in treating cardiac conditions. The synthesis involved using a base reaction with chloroethyl derivatives to yield compounds with enhanced therapeutic profiles .

Industrial Applications

2. Chemical Synthesis

The compound is utilized in organic synthesis as a reagent. Its unique dioxathiolane structure allows it to participate in various chemical reactions, making it valuable in creating more complex molecules.

Example Reaction:

In one study, this compound was reacted with other organic compounds under controlled conditions to produce novel intermediates for further chemical transformations .

Toxicological Studies

3. Mutagenicity Research

Research has indicated that certain derivatives of dioxathiolane compounds may exhibit mutagenic properties. Investigating these aspects is crucial for understanding the safety and regulatory requirements surrounding its use in pharmaceutical formulations .

Data Table: Mutagenicity Findings

| Compound | Mutagenicity Status |

|---|---|

| This compound | Under Investigation |

| Related Dioxathiolanes | Varies by Structure |

Propiedades

IUPAC Name |

4-(2-chloroethyl)-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c5-2-1-4-3-8-10(6,7)9-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWCLQODFBMXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OS(=O)(=O)O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.